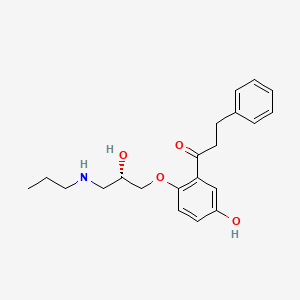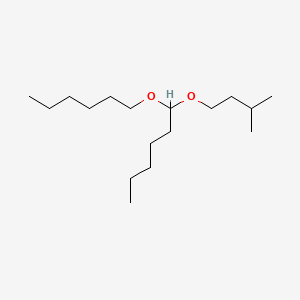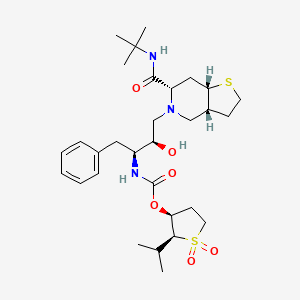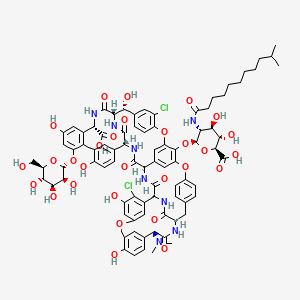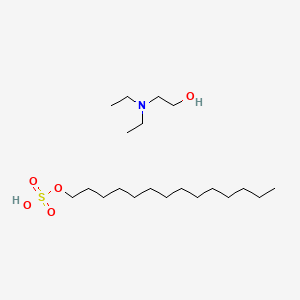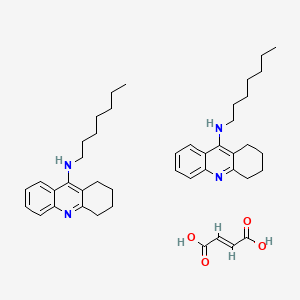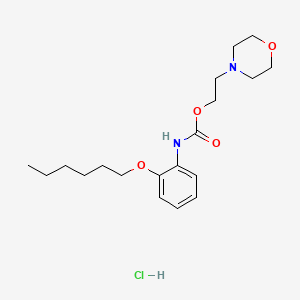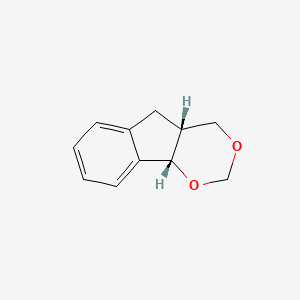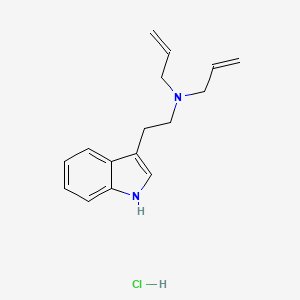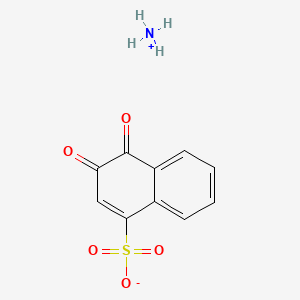
1,2-Dimethylindan, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethylindan, trans-: is an organic compound with the molecular formula C11H14 . It belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. The “trans-” designation indicates the specific stereochemistry of the compound, where the two methyl groups are on opposite sides of the cyclopentane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dimethylindan, trans- can be synthesized through various methods. One common approach involves the cyclization of 2-(1-methyl-3-butenyl)phenyllithium. This reaction typically requires a solution of the precursor in n-pentane and diethyl ether, cooled to -78°C under a stream of argon, followed by the addition of tert-butyllithium .
Industrial Production Methods: Industrial production methods for 1,2-Dimethylindan, trans- are not widely documented. similar compounds are often produced through catalytic hydrogenation of indene derivatives or via Friedel-Crafts alkylation reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dimethylindan, trans- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1,2-dimethylindanone or 1,2-dimethylindancarboxylic acid.
Reduction: Formation of more saturated indane derivatives.
Substitution: Formation of halogenated 1,2-dimethylindan derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethylindan, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Dimethylindan, trans- is not well-documented. like other indane derivatives, it may interact with various molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate its specific mechanisms and effects .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Dimethylindane
- 2,2-Dimethylindane
- 1,3-Dimethylindane
Comparison: 1,2-Dimethylindan, trans- is unique due to its specific stereochemistry and the position of the methyl groups. This configuration can influence its chemical reactivity and physical properties compared to other dimethylindane isomers .
Eigenschaften
CAS-Nummer |
70282-84-7 |
|---|---|
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
(1R,2S)-1,2-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
DIUGYPAVPJILFZ-DTWKUNHWSA-N |
Isomerische SMILES |
C[C@H]1CC2=CC=CC=C2[C@@H]1C |
Kanonische SMILES |
CC1CC2=CC=CC=C2C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)

